
3-O-メチルドパ塩酸塩
概要
説明
3-O-Methyldopa (3-OMD) is a significant metabolite of L-DOPA, a drug used in the treatment of Parkinson’s disease . It is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .
Synthesis Analysis
The synthesis of 3-O-Methyldopa involves the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .Molecular Structure Analysis
The chemical formula of 3-O-Methyldopa hydrochloride is C10H14ClNO4 . Its exact mass is 247.06 and its molecular weight is 247.680 .Chemical Reactions Analysis
3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .Physical And Chemical Properties Analysis
The chemical formula of 3-O-Methyldopa is C10H13NO4 and its molar mass is 211.217 g·mol −1 . More detailed physical and chemical properties are not available in the search results.作用機序
Target of Action
3-O-Methyldopa, a major metabolite of L-DOPA, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and are involved in a variety of physiological processes, including the regulation of blood pressure .
Biochemical Pathways
3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT) . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . Furthermore, gut bacteria have been found to synthesize dopamine by O-demethylation of 3-O-Methyldopa .
Pharmacokinetics
The pharmacokinetics of 3-O-Methyldopa involve its extensive metabolism in the liver to form various metabolites, including alpha (α)-methyldopa mono-O-sulfate . Its half-life is approximately 15 hours, which is longer than L-DOPA’s half-life of about one hour . This means that it accumulates in the plasma and the brain of chronic L-DOPA therapy patients .
Action Environment
The action of 3-O-Methyldopa can be influenced by various environmental factors. For instance, due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-Methyldopa) and carbidopa, antioxidation and environment temperature control are used to enhance stability . Furthermore, the presence of gut bacteria can influence the action of 3-O-Methyldopa, as they can synthesize dopamine by O-demethylation of 3-O-Methyldopa .
実験室実験の利点と制限
The advantages of using 3-O-Methyldopa hydrochloride in lab experiments are that it is a dopamine agonist, which makes it useful for studying dopamine-related disorders. It is also relatively easy to synthesize, which makes it accessible to researchers. The limitations of using 3-O-Methyldopa hydrochloride are that it is not as potent as other dopamine agonists, which may limit its usefulness in some experiments. It is also not as well-studied as other dopamine agonists, which means that there may be gaps in our understanding of its effects.
将来の方向性
There are several future directions for research on 3-O-Methyldopa hydrochloride. One direction is to study its effects on other dopamine-related disorders, such as addiction and depression. Another direction is to investigate its potential as a treatment for these disorders. Finally, further research is needed to fully understand the mechanism of action of 3-O-Methyldopa hydrochloride and its effects on behavior and physiology.
科学的研究の応用
レボドパの代謝物
3-O-メチルドパ(3-OMD)は、パーキンソン病の治療に使用される薬剤であるL-ドーパの最も重要な代謝物の1つです . それは、カテコール-O-メチルトランスフェラーゼ酵素によるL-ドーパのメチル化によって生成されます .
薬物動態研究
3-O-メチルドパは、薬物動態研究に使用されます。 例えば、ラットへのレボドパ投与後の薬物動態パラメータを決定するために、高速液体クロマトグラフィー(HPLC)法が検証されました . この方法は、208 nmの低紫外線(UV)波長で精密(96.7%)かつ正確(95.0%)でした .
安定性の強化
カテコールアミン(L-ドーパ、ドーパミン、および3-O-メチルドパ)の不安定性のために、酸化防止と環境温度制御を使用して安定性を高めます . これは、研究と応用におけるこれらの化合物の完全性を維持するために不可欠です .
サンプルの前処理
3-O-メチルドパは、サンプルの前処理プロセスに関与しています。 例えば、サンプルは主にタンパク質沈殿(0.4〜0.7 Mの過塩素酸)によって前処理されます . これは、さらなる分析のためにサンプルを準備する上で重要なステップです .
神経保護効果
研究では、3-O-メチルドパは神経保護に影響を与える可能性があることが示されています。 アストロサイトを標的とする一部の試薬は、パーキンソン病のマウスモデルにおけるドーパミン神経変性に対する神経保護効果を持っています .
個別化療法
L-ドーパとその代謝物(3-O-メチルドパを含む)の濃度をモニタリングすることは、個別化療法に必要です . これは、L-ドーパが最も効果的な薬剤であるパーキンソン病などの状態の治療において特に重要です .
Safety and Hazards
Methyldopa is suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation . Some studies have proposed that 3-OMD increases homocysteine levels, and this amino acid induces cardiovascular disease and neuronal damage .
生化学分析
Biochemical Properties
3-O-Methyldopa hydrochloride interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is catechol-O-methyltransferase, which is responsible for its formation from L-DOPA . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .
Cellular Effects
3-O-Methyldopa hydrochloride has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit dopamine transporter and uptake in rat brain striatal membranes and PC12 cells .
Molecular Mechanism
The molecular mechanism of action of 3-O-Methyldopa hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-O-Methyldopa hydrochloride can change. It has been observed that a single administration of 1 μmole of 3-O-Methyldopa hydrochloride decreased the dopamine turnover rate (DOPAC/DA) by 40.0% in the rat striatum .
Dosage Effects in Animal Models
The effects of 3-O-Methyldopa hydrochloride vary with different dosages in animal models . For instance, the intracerebroventricular (icv) injection of 1 μmol of 3-O-Methyldopa hydrochloride impaired locomotor activities in rats .
Metabolic Pathways
3-O-Methyldopa hydrochloride is involved in several metabolic pathways. It is a major metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) and is formed by catechol-O-methyltransferase (COMT) . One of the L-DOPA’s metabolic pathways is the decarboxylation and the other is the O-methylation .
Transport and Distribution
3-O-Methyldopa hydrochloride is transported and distributed within cells and tissues. It competes with L-DOPA for the blood–brain barrier transporter system .
Subcellular Localization
It is known to accumulate in the plasma and the brain of chronic L-DOPA therapy patients .
特性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNETXNZYVGKTSS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-24-9 | |
| Record name | 3-O-Methyldopa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-METHYLDOPA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



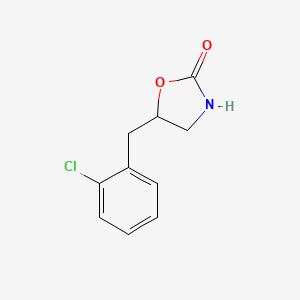
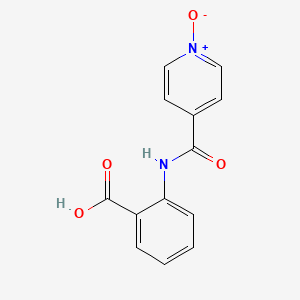
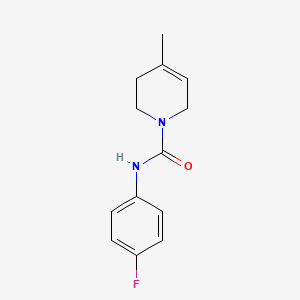
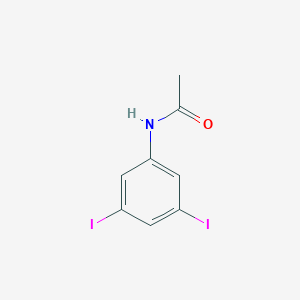
![8-(2-Hydroxyethyliminomethyl)-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-(2-hydroxyethyliminomethyl)-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B1658998.png)
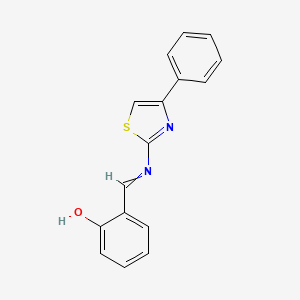
![Methyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B1659002.png)
![6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1659003.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione, 1-phenyl-](/img/structure/B1659004.png)
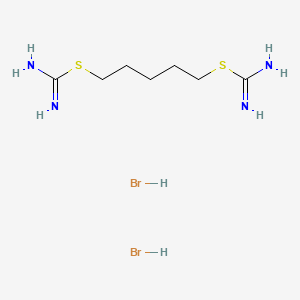
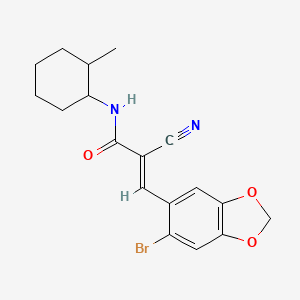
![Benzo[b]thiophene-2-carboxylic acid, 3-bromo-5-methoxy-, methyl ester](/img/structure/B1659010.png)

